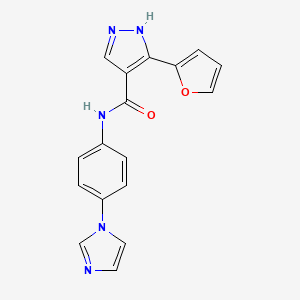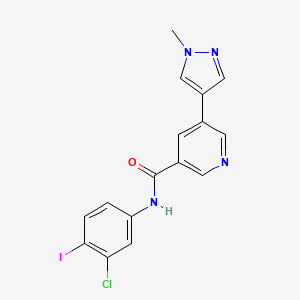
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide, also known as EIPT, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. EIPT is a pyridine-based compound that has been synthesized through a multi-step process, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide is not fully understood, but studies have shown that it inhibits the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle progression. By inhibiting CDK2, 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide induces cell cycle arrest and apoptosis in cancer cells. Additionally, 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), which is involved in the regulation of neuronal function and survival.
Biochemical and Physiological Effects:
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of GSK3β activity, and the potential to improve neuronal function and survival. Additionally, 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory activity and to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for CDK2 and GSK3β. However, 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide, including the development of more efficient synthesis methods, the optimization of its therapeutic potential for cancer and neurodegenerative diseases, and the exploration of its potential use in other areas such as anti-inflammatory and anti-bacterial agents. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide and to determine its potential side effects and toxicity.
Synthesemethoden
The synthesis of 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide involves several steps, including the reaction of 6-iodo-1H-benzimidazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-chloro-6-(ethylamino)pyridine-3-carboxamide in the presence of a base to yield 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide. The synthesis process has been optimized to yield high purity and yield of 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has potent anti-cancer activity in vitro and in vivo, and it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has also been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClIN5O/c1-2-18-13-10(16)5-8(7-19-13)14(23)22-15-20-11-4-3-9(17)6-12(11)21-15/h3-7H,2H2,1H3,(H,18,19)(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXKQKODYBRMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2=NC3=C(N2)C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClIN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)



![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)

![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)
![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)